![molecular formula C22H25BFN2O4+ B12347982 8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione](/img/structure/B12347982.png)
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a quinazoline core, a fluorine atom, and a boron-containing dioxaborolane group
Preparation Methods
The synthesis of 8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione typically involves multiple steps, including the formation of the quinazoline core and the introduction of the boron-containing group. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring system.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Boron-Containing Group: The dioxaborolane group can be introduced through a Suzuki-Miyaura coupling reaction, using a boronic acid or boronate ester as the boron source
Chemical Reactions Analysis
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the quinazoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols
Scientific Research Applications
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and for its biological activity, including anticancer and antimicrobial properties.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules through various coupling reactions
Mechanism of Action
The mechanism of action of 8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The fluorine atom and the boron-containing group play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects such as apoptosis or inhibition of cell proliferation .
Comparison with Similar Compounds
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione can be compared with other similar compounds, such as:
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound also contains a fluorine atom and a dioxaborolane group, but with a different core structure.
Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound features an indazole core and a similar boron-containing group
Properties
Molecular Formula |
C22H25BFN2O4+ |
|---|---|
Molecular Weight |
411.3 g/mol |
IUPAC Name |
8-fluoro-1-methyl-3-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-8H-quinazolin-1-ium-2,4-dione |
InChI |
InChI=1S/C22H25BFN2O4/c1-13-15(23-29-21(2,3)22(4,5)30-23)10-8-12-17(13)26-19(27)14-9-7-11-16(24)18(14)25(6)20(26)28/h7-12,16H,1-6H3/q+1 |
InChI Key |
NOQPIVHSJCTQLZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)N3C(=O)C4=CC=CC(C4=[N+](C3=O)C)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


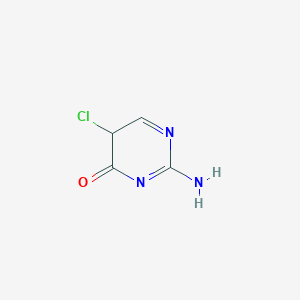
![N-[(2-ethylpyrazol-3-yl)methyl]-1-propylpyrazol-3-amine;hydrochloride](/img/structure/B12347908.png)

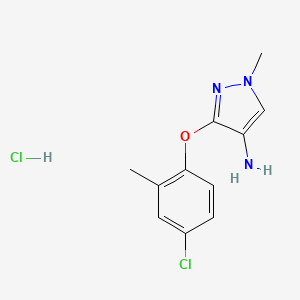
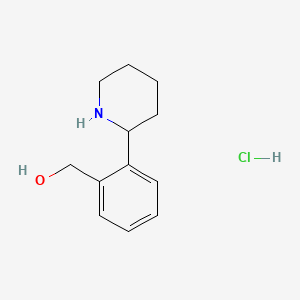

![7-Benzyl-1,4a,5,6,8,8a-hexahydropyrido[3,4-d]pyrimidine-2,4-dione](/img/structure/B12347924.png)
![1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[(1-propyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12347927.png)

![3-Oxo-2,3a-dihydropyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B12347932.png)
![disodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;zinc](/img/structure/B12347944.png)
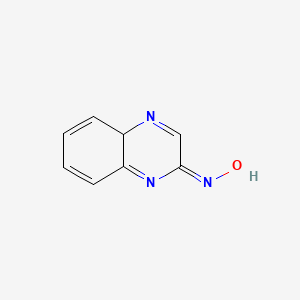
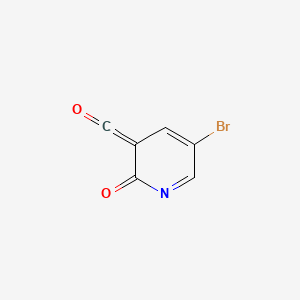
![(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-5-[(1E,3E,5E)-7-(2,4-dioxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]-3,4-dihydroxyoxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3Z)-penta-1,3-dienyl]oxan-2-yl]butanamide](/img/structure/B12347977.png)
